molecular formula C18H15N3O6 B10936948 Methyl 2-({[6-(1,3-benzodioxol-5-YL)-3-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Methyl 2-({[6-(1,3-benzodioxol-5-YL)-3-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Katalognummer: B10936948
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: FVXIJPVTDJAYCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate is a complex organic compound that belongs to the class of benzodioxole derivatives These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Eigenschaften

Molekularformel

C18H15N3O6

Molekulargewicht

369.3 g/mol

IUPAC-Name

methyl 2-[[6-(1,3-benzodioxol-5-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate

InChI

InChI=1S/C18H15N3O6/c1-9-16-11(17(23)19-7-15(22)24-2)6-12(20-18(16)27-21-9)10-3-4-13-14(5-10)26-8-25-13/h3-6H,7-8H2,1-2H3,(H,19,23)

InChI-Schlüssel

FVXIJPVTDJAYCD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NCC(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved by cyclization of a suitable precursor, such as a catechol derivative, with formaldehyde.

    Introduction of the isoxazole ring: This step involves the reaction of the benzodioxole derivative with a nitrile oxide, which can be generated in situ from a suitable precursor.

    Formation of the pyridine ring: This can be achieved by cyclization of the isoxazole derivative with a suitable reagent, such as a halogenated pyridine derivative.

    Coupling of the benzodioxole-isoxazole-pyridine intermediate with methyl acetate: This step involves the reaction of the intermediate with methyl acetate in the presence of a suitable catalyst, such as a palladium complex.

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced into the molecule.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Wirkmechanismus

The mechanism of action of Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of neurotransmitter receptors in the brain .

Vergleich Mit ähnlichen Verbindungen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.